4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone
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Overview
Description
The compound "4-[(4-benzyl-3-butyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-2-piperazinone" likely belongs to a class of heterocyclic compounds that exhibit a range of biological activities. These activities are often linked to the structural features of the molecule, such as the presence of a 1,2,4-triazole ring, a piperazine moiety, and specific substituents that can influence its chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including the formation of the core heterocyclic structure followed by subsequent modifications. For example, the synthesis of related triazole derivatives can be achieved through a cyclization reaction involving an acyl hydrazone and an isocyanate or isothiocyanate, followed by alkylation or arylation to introduce the benzyl and butyl groups (Jyothi C. Hegde et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. Crystallographic analysis can provide detailed insights into the conformation and stereochemistry. An example of structural elucidation is seen in compounds with similar moieties, where X-ray crystallography revealed specific conformational features (Vanessa Renee Little et al., 2008).
properties
IUPAC Name |
4-[2-(4-benzyl-3-butyl-5-oxo-1,2,4-triazol-1-yl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-2-3-9-16-21-24(14-18(26)22-11-10-20-17(25)13-22)19(27)23(16)12-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPAQOQCJPADOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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